REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([OH:14])=[C:7]2[C:12]=1[NH:11][C:10](=[O:13])[CH2:9][CH2:8]2.[C-:15]#[N:16].[K+].[OH2:18]>>[OH:14][C:6]1[CH:5]=[CH:4][C:3]([NH:2][C:15]([NH2:16])=[O:18])=[C:12]2[C:7]=1[CH2:8][CH2:9][C:10](=[O:13])[NH:11]2 |f:0.1,2.3|
|
Name
|
8-amino-5-hydroxy-3,4-dihydrocarbostyril hydrochloride
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C=CC(=C2CCC(NC12)=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for one hour at 50° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were recovered by filtration
|
Type
|
WASH
|
Details
|
washed successively with 1 l of water and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2CCC(NC2=C(C=C1)NC(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |